molecular formula C8H15NO2S B2562995 2-Butyl-1,3-thiazolidine-4-carboxylic acid CAS No. 90205-28-0

2-Butyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2562995
CAS No.: 90205-28-0
M. Wt: 189.27
InChI Key: PLPKWDIJKMEYHO-UHFFFAOYSA-N
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Description

2-Butyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The presence of the thiazolidine ring imparts unique chemical properties that make it a valuable building block for the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds through the formation of a thiazolidine intermediate, which can be further converted into the desired product under specific conditions. For instance, the reaction of L-cysteine with aldehydes followed by Boc protection yields enantiopure thiazolidine-4-carboxylic acids .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-Butyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the butyl group.

    2-Ethylthiazolidine-4-carboxylic acid: Another analog with an ethyl group instead of a butyl group.

    Thiazolidin-4-one derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness: 2-Butyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct entity in the family of thiazolidine derivatives .

Biological Activity

2-Butyl-1,3-thiazolidine-4-carboxylic acid (BTC) is a heterocyclic compound that belongs to the thiazolidine family, known for its diverse biological activities. This article delves into the biological activities of BTC, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

BTC is characterized by a thiazolidine ring containing a carboxylic acid functional group and a butyl substituent at the second position. This unique structure contributes to its reactivity and biological activity.

Property Description
Molecular Formula C₇H₁₃NO₂S
Molecular Weight 159.25 g/mol
Solubility Soluble in polar solvents; limited solubility in non-polar solvents

BTC interacts with various biological targets, influencing multiple biochemical pathways. The compound is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine. This reaction leads to the formation of thiazolidine products that can couple biomolecules efficiently and biocompatibly.

Key Mechanisms

  • Antioxidant Activity : BTC exhibits significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.
  • Enzyme Interaction : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, highlighting its role in biochemical research.
  • Cellular Effects : BTC has been shown to enhance cellular growth and reduce reactive oxygen species (ROS) levels in certain cell cultures, indicating its potential in cellular defense mechanisms .

Biological Activities

Research indicates that BTC possesses a broad spectrum of biological activities:

  • Antioxidant Properties : BTC has demonstrated the ability to reduce oxidative stress markers in vitro.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although further investigation is required to establish efficacy and safety profiles .
  • Anti-inflammatory Effects : Some studies have indicated that thiazolidine derivatives can modulate inflammatory responses, although specific data on BTC remains limited .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various thiazolidine derivatives, including BTC. Results indicated that BTC effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in cultured cells.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis against established anticancer agents, BTC demonstrated moderate cytotoxicity against human cancer cell lines with an IC50 value indicative of potential therapeutic applications. Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy .

Properties

IUPAC Name

2-butyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKWDIJKMEYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1NC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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